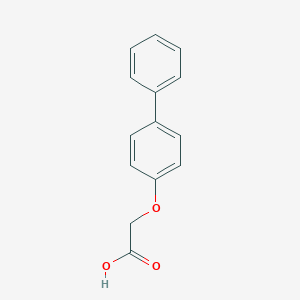
(联苯-4-氧基)乙酸
描述
“(Biphenyl-4-yloxy)acetic acid” is a chemical compound with the molecular formula C14H12O3 . It is used in the synthesis of various pharmaceutical compounds . The compound has a molecular weight of 228.25 .
Molecular Structure Analysis
In the molecular structure of “(Biphenyl-4-yloxy)acetic acid”, the phenyl and benzene rings make a dihedral angle of 47.51 (4)° . In the crystal, molecules are dimerized by double O—H⋯O hydrogen bonds, forming centrosymmetric R 2 2 (8) ring motifs. The dimers are interlinked by C—H⋯π interactions into zigzag layers .
Physical And Chemical Properties Analysis
“(Biphenyl-4-yloxy)acetic acid” is a solid compound . It has a molecular weight of 228.25 . The InChI Code for the compound is 1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) .
科学研究应用
Chemical Properties
“(Biphenyl-4-yloxy)acetic acid” has a CAS Number of 13333-86-3 and a molecular weight of 228.25 .
Synthesis and Reactions
Biphenyl derivatives, including “(Biphenyl-4-yloxy)acetic acid”, have been the focus of extensive research due to their presence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
Biphenyl structures, including “(Biphenyl-4-yloxy)acetic acid”, play a crucial role in active pharmaceutical ingredients (APIs) . They are used in a wide range of drugs with various pharmacological activities, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Non-Steroidal Anti-Inflammatory Agent
“(Biphenyl-4-yloxy)acetic acid” is a potential non-steroidal anti-inflammatory agent . It forms a solid inclusion complex with β-cyclodextrin .
Interaction with Quinolone Antibacterial Agents
“(Biphenyl-4-yloxy)acetic acid” interacts with quinolone antibacterial agents, inducing functional blockade of the γ-aminobutyric acid receptors .
Use in Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
Building Blocks for Basic Liquid Crystals
Biphenyl derivatives serve as significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .
Use in Agriculture
作用机制
Target of Action
It is known that acetic acid, a related compound, is commonly used in pain sensation studies due to its mechanism of action that leads to the production of a localized inflammatory response .
Mode of Action
It is known that acetic acid induces pain sensation by triggering a localized inflammatory response through the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (cox), producing prostaglandin .
Biochemical Pathways
Related compounds like acetic acid are known to affect the arachidonic acid pathway, leading to the production of prostaglandins, which play a key role in inflammation and pain sensation .
Result of Action
Related compounds like acetic acid are known to induce pain sensation and inflammation, suggesting that (biphenyl-4-yloxy)acetic acid may have similar effects .
属性
IUPAC Name |
2-(4-phenylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMWDXKHUIBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294294 | |
| Record name | (biphenyl-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Biphenyl-4-yloxy)acetic acid | |
CAS RN |
13333-86-3 | |
| Record name | 13333-86-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (biphenyl-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13333-86-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the structure of (Biphenyl-4-yloxy)acetic acid?
A1: (Biphenyl-4-yloxy)acetic acid is an organic compound with the molecular formula C14H12O3. [] Structurally, it consists of two benzene rings (forming a biphenyl group) connected to an oxyacetate group (-OCH2COOH). X-ray crystallography studies reveal that the two benzene rings within the biphenyl group are not coplanar but are slightly twisted with a dihedral angle of 47.51°.[1] This non-planar conformation can influence the molecule's interactions with other molecules and biological targets.
Q2: How does the structure of (Biphenyl-4-yloxy)acetic acid relate to its potential as an anti-inflammatory agent?
A2: Research suggests that derivatives of (Biphenyl-4-yloxy)acetic acid, particularly those incorporating 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole rings, show promise as anti-inflammatory agents. [] While the exact mechanism is still under investigation, Quantitative Structure-Activity Relationship (QSAR) studies provide insights. These studies analyze the relationship between the structure of a molecule and its biological activity. 2D and 3D QSAR models, developed using tools like Partial Least Square (PLS) regression and Molecular Field Analysis, highlight specific structural features crucial for anti-inflammatory activity. [] This suggests that modifications to the (Biphenyl-4-yloxy)acetic acid scaffold, particularly the introduction of specific heterocyclic rings, can be used to tune its anti-inflammatory properties.
Q3: Are there any specific examples of how (Biphenyl-4-yloxy)acetic acid has been modified and what are the potential implications?
A3: Yes, researchers have successfully synthesized derivatives of (Biphenyl-4-yloxy)acetic acid incorporating 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole moieties linked to either ibuprofen or the (Biphenyl-4-yloxy)acetic acid core. [] This modification strategy aims to combine the known pharmacological properties of ibuprofen, a widely used NSAID, with the potential anti-inflammatory effects of the modified (Biphenyl-4-yloxy)acetic acid. While further research is needed to fully elucidate the pharmacological profile of these derivatives, this approach exemplifies how targeted structural modifications can potentially lead to compounds with enhanced or novel therapeutic properties.
Q4: Has (Biphenyl-4-yloxy)acetic acid been found to form any interesting arrangements in its solid state?
A4: Yes, in its crystal form, (Biphenyl-4-yloxy)acetic acid molecules interact through hydrogen bonding. [] Specifically, pairs of molecules form dimers through double O—H⋯O hydrogen bonds, creating a ring motif known as R22(8). Furthermore, these dimers are linked together by C—H⋯π interactions, resulting in the formation of extended zigzag layers within the crystal lattice. [] This organized packing arrangement highlights the importance of intermolecular interactions in influencing the solid-state properties of the compound.
Q5: Are there any available resources for researchers interested in further exploring (Biphenyl-4-yloxy)acetic acid and its derivatives?
A5: Software like VLife MDS 4.3 has been instrumental in developing and analyzing QSAR models for (Biphenyl-4-yloxy)acetic acid derivatives. [] This software offers a suite of tools for molecular modeling, simulation, and data analysis, making it a valuable resource for researchers investigating the structure-activity relationships of this compound class. Additionally, continued exploration of synthetic methodologies, as exemplified by the modified synthesis of [3,3′-di-sec-butyl-4′-(2-dimethylaminoethoxy)biphenyl-4-yloxy]acetic acid with improved yield, [] is crucial for advancing the field. Researchers can build upon these findings to design and synthesize novel derivatives with improved pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)
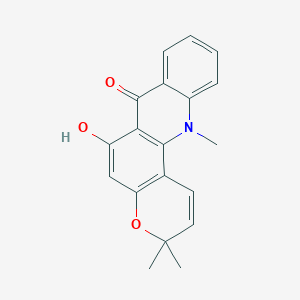



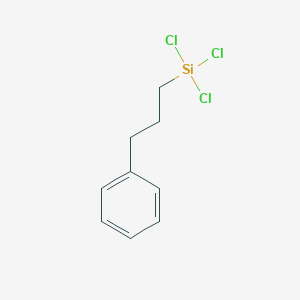
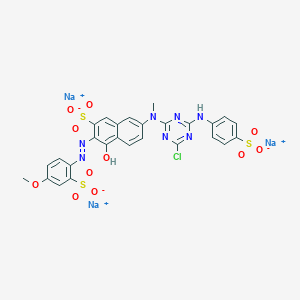

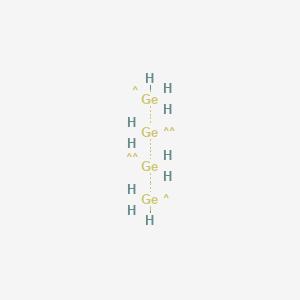
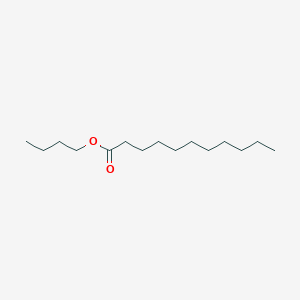

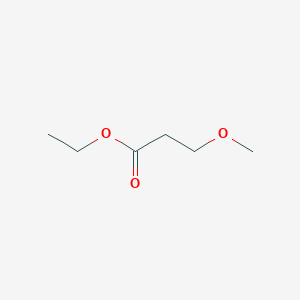
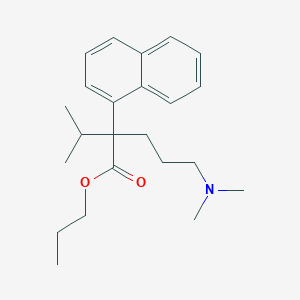
![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)